3-Butenal
Description
Structural Context within Unsaturated Aldehyde Chemistry
3-Butenal possesses an unsaturated aldehyde structure, defined by a four-carbon chain that includes an aldehyde functional group (-CHO) at one terminus and a carbon-carbon double bond located between the third and fourth carbon atoms (C3 and C4) from the aldehyde carbon. cymitquimica.com This arrangement classifies it as a β,γ-unsaturated aldehyde, as confirmed by its IUPAC name, but-3-enal, and its SMILES notation (C=CCC=O). nih.govnist.gov
The presence of both the highly electrophilic carbonyl carbon of the aldehyde group and the carbon-carbon double bond renders this compound highly reactive. cymitquimica.comnumberanalytics.combrainkart.com This dual functionality makes it a valuable compound in organic synthesis, enabling it to participate in a variety of chemical transformations, including addition reactions and polymerization. cymitquimica.com
Significance in Advanced Organic Synthesis and Chemical Research
This compound holds significance in advanced organic synthesis and chemical research primarily as a versatile intermediate and building block. Its inherent reactivity allows for its utilization in the creation of more complex molecules. cymitquimica.com
One notable synthetic route for this compound involves the condensation of aqueous glyoxal (B1671930) with allyl bromide. This method is documented to yield multigram quantities of the compound under mild reaction conditions, with reported yields of approximately 72%. tandfonline.comtandfonline.com
Table 2: Representative Synthesis of this compound via Glyoxal-Allyl Bromide Condensation
| Starting Materials | Reagents/Conditions | Reported Yield |
| Aqueous Glyoxal, Allyl Bromide | Mild conditions | ~72% tandfonline.com |
Beyond laboratory synthesis, this compound has been observed as a primary product in the reaction of oxygen atoms with 1,3-butadiene (B125203), specifically through a 1,2-addition mechanism. cdnsciencepub.comacs.org
In terms of its chemical behavior and research applications, this compound is known for its susceptibility to various reactions:
Polymerization: this compound is prone to rapid resinification upon standing, indicating its tendency to undergo polymerization. cdnsciencepub.com
Isomerization: It can readily isomerize to its more stable α,β-unsaturated isomer, 2-butenal (crotonaldehyde). cdnsciencepub.com This isomerization is significant because 2-butenal is a well-known Michael acceptor, participating in Michael-type additions which are crucial for carbon-carbon bond formation in organic synthesis. libretexts.org
Addition Reactions: Due to the electrophilic nature of its aldehyde group and the presence of the double bond, this compound is susceptible to various addition reactions. cymitquimica.comnumberanalytics.combrainkart.com
Hydrogen Abstraction Reactions: Research has delved into the kinetics of hydrogen abstraction reactions involving this compound and hydrogen atoms. These studies, often employing computational methods like multipath canonical variational theory, investigate the thermal rate coefficients and the influence of factors such as torsional anharmonicity on different reaction channels. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
7319-38-2 |
|---|---|
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
but-3-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2,4H,1,3H2 |
InChI Key |
IWJMQXOBCQTQCF-UHFFFAOYSA-N |
SMILES |
C=CCC=O |
Canonical SMILES |
C=CCC=O |
Other CAS No. |
7319-38-2 |
Synonyms |
Vinylacetaldehyde; But-3-enal |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Butenal and Its Derivatives
Synthesis of Functionalized 3-Butenal Derivatives
The synthesis of functionalized this compound derivatives often involves precise control over reaction conditions and the selection of specific reagents to achieve desired structural modifications. These derivatives can be broadly categorized into halogenated, alkylated, and other substituted forms, each requiring tailored synthetic approaches.
Halogenated this compound Derivatives
Halogenated this compound derivatives are important due to the reactivity of the halogen atoms, which can be further transformed or serve as key structural elements.
The synthesis of 3,4,4-Trichloro-3-butenal (CID 552066) can be achieved through the chlorination of butenol (B1619263) derivatives or related butenal compounds. One common method involves the chlorination of butenal, typically utilizing chlorine gas in the presence of a catalyst such as iron(III) chloride. Critical to this process are controlled reaction conditions, particularly maintaining temperatures between 0-5°C to manage the exothermic nature of the reaction and prevent undesirable side reactions like polymer formation. Monitoring of temperature and stoichiometry, with a slight excess of chlorine gas, is essential to avoid over-chlorination. Analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) are vital for tracking intermediates and ensuring the purity of the final product.
Another related example involves the dehydrochlorination of 1,1,1,3-tetrachloro-3-methylbutane to yield 4,4,4-trichloro-2-methyl-1-butene, and similarly, the production of 4,4,4-trichloro-2-butenol. While not directly focused on 3,4,4-trichloro-3-butenal, these examples highlight the use of chlorination and dehydrochlorination in forming chlorinated butene derivatives, which can be precursors to or related to chlorinated butenals.
Alkylated and Substituted this compound Derivatives
Alkylated and substituted this compound derivatives are often synthesized for their specific applications, particularly in the flavor and fragrance industries, and as intermediates for complex molecules.
This compound, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- (CID 93952), also known as Boronia butenal, is a significant intermediate, notably in the production of Vitamin A. Several synthetic pathways have been developed for its preparation:
Darzens Reaction Pathway: An improved process involves a Darzens reaction as the initial step. This reaction is carried out between a 2-methyl-4-halogeno-2-butenal acetal (B89532) (Compound II, where the halogen X is preferably Cl or Br) and an α-haloester (Compound III, such as methyl chloroacetate (B1199739) or methyl bromoacetate). The reaction proceeds in the presence of a base, typically an alkali metal alkoxide like sodium methoxide (B1231860) or ethoxide. This condensation forms an α,β-epoxy ester intermediate at low temperatures (e.g., -5 to 5°C). The epoxy ester then undergoes saponification to the corresponding carboxylate at a higher temperature (e.g., 15 to 30°C), followed by decarboxylation at temperatures below 30°C to yield the target aldehyde. Solvents such as aliphatic alcohols (methanol, ethanol), aliphatic hydrocarbons (n-heptane, n-hexane), or aromatic hydrocarbons (toluene, xylenes) can be used, often as mixed solvents to optimize conditions.
Grignard/Wittig Reagent Pathway: Another method involves using 2-methyl-4-halogeno-2-butenal acetal as a starting material. This compound reacts with magnesium powder, triphenylphosphine, or triester phosphite (B83602) to generate a corresponding Grignard reagent or Wittig compound. This intermediate then reacts with 2,2,6-trimethylcyclohexanone (B1581249), and the final target product is obtained through a deprotection reaction under acidic conditions. This pathway is noted for its safety, environmental friendliness, and potential for high purity and yield, making it suitable for green industrial production of Vitamin A acetate (B1210297) intermediates.
Aldol (B89426) Condensation: Aldol condensation of 2,6,6-trimethylcyclohexanone with crotonaldehyde (B89634) in the presence of a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is also a known method for synthesizing this compound.
Reaction with Acetone (B3395972): The compound can also be prepared by reacting 2,6,6-trimethyl-1-cyclohexene-1-carbaldehyde with acetone under controlled temperature and pressure conditions.
The molar ratios and reaction temperatures for the Grignard/Wittig pathway can be optimized for efficiency, with preferred molar ratios of 2,2,6-trimethylcyclohexanone to the intermediate ranging from 0.9-1.2:1, and reaction temperatures typically between 0-50°C, ideally 10-30°C, with reaction times of 0.5 to 6 hours.
3-Bromomethyl-3-butenal Diethylacetal (CAS: 1222538-34-2) is a valuable C5-isoprenoid building block in organic synthesis, particularly for isoprenoid aldehyde derivatives.
One synthetic route involves the cyclopropanation of ethyl 3,3-diethoxypropionate with alkoxytitanacyclopropane reagents. This is followed by the cleavage of the three-membered carbocycle in the resulting cyclopropyl (B3062369) mesylate, which provides 3-bromomethyl-3-butenal diethylacetal in good yield. This compound has been successfully utilized in reactions such as aldehyde allylation and cross-coupling with allyl halides, demonstrating its utility as a versatile synthetic intermediate.
A specific method for its production is described in an article by I. V. Mineeva et al. (Russian Journal of Organic Chemistry, 2009, 45, 1623). This compound is a yellowish liquid immediately after preparation, but its purity can significantly deteriorate upon long-term storage, even under cooling and nitrogen, as it rapidly discolors to yellow, brown, and then black. Furthermore, industrial purification of this diethyl acetal can be challenging. Due to these stability and purification issues, a more stable alternative, such as a 3-acyloxymethyl-3-butenal acetal, which can be prepared by replacing the bromine atom with an acyloxy group, is often preferred for use as a reactant in coupling reactions.
Synthetic Pathways to this compound, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-
Considerations for Industrial-Scale Synthetic Processes
Industrial-scale synthetic processes for aldehydes like this compound and its derivatives involve several critical considerations beyond laboratory-scale synthesis, focusing on efficiency, cost-effectiveness, safety, and environmental impact.
General Considerations for Aldehyde Production: While hundreds of individual aldehydes are synthesized daily in laboratories, only a few are produced on a significant industrial scale (tons per year), with formaldehyde (B43269) being a prime example, often produced by the oxidation of methanol. Hydroformylation of alkenes is another important industrial method for aldehyde synthesis. The high reactivity of the carbonyl group in aldehydes, while enabling many industrial uses, also contributes to their increased toxicity in microorganisms, posing challenges for biological production routes.
Specific Considerations for this compound Derivatives:
3,4,4-Trichloro-3-butenal: For the industrial production of 3,4,4-Trichloro-3-butenal, continuous flow processes are often employed to enhance yield and purity. Strict temperature control (0-5°C) is crucial to manage the exothermic chlorination reaction and prevent side product formation.
This compound, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-: As an important intermediate for Vitamin A, the industrial production of this compound, 2-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)- focuses on improved processes that offer significantly increased selectivity and reduced by-product (waste) formation. From an industrial economy standpoint, purification by distillation is often preferred over other methods like chromatography.
3-Bromomethyl-3-butenal Diethylacetal: The inherent instability of 3-Bromomethyl-3-butenal Diethylacetal, which discolors and deteriorates in purity upon long-term storage, presents a challenge for industrial handling and storage. Its difficulty in purification by standard industrial methods further complicates its large-scale application. Therefore, for industrial coupling reactions, more stable acyloxymethyl derivatives are often favored as reactants.
Emerging Biocatalytic Approaches: Microbial engineering for aldehyde synthesis is gaining traction as an attractive alternative to traditional chemical synthesis, particularly for high-value aldehydes used in flavors and fragrances. This approach focuses on engineering microorganisms to either generate or accumulate desired aldehydes, often requiring metabolically active cells to supply and regenerate cofactors. Carboxylic acid reductases (CARs) are key enzymes in this context, catalyzing the reduction of carboxylic acids to their corresponding aldehydes, opening new potential routes for organic synthesis.
Mechanistic Organic Chemistry of 3 Butenal
Fundamental Reactivity Patterns
The reactivity of 3-Butenal is significantly influenced by the spatial relationship between its aldehyde functional group and the carbon-carbon double bond. Unlike α,β-unsaturated aldehydes, which feature a conjugated system, this compound possesses a β,γ-unsaturated structure. doubtnut.com This lack of direct conjugation in its ground state leads to distinct chemical behaviors.
In this compound, the carbon-carbon double bond is separated from the carbonyl group by a saturated methylene (B1212753) (CH₂) group. This structural feature means that the π-electrons of the alkene are not in direct resonance with the carbonyl π-system. Consequently, the electrophilic character of the carbonyl carbon in this compound is primarily governed by the inductive effect of the oxygen atom, similar to a simple saturated aldehyde. libretexts.org This contrasts sharply with α,β-unsaturated aldehydes (e.g., crotonaldehyde), where the conjugation extends the electrophilicity to the β-carbon, enabling 1,4-conjugate additions. libretexts.orgpressbooks.pub The absence of direct conjugation in this compound means that its alkene moiety behaves more like an isolated alkene, and the aldehyde group reacts more like a simple aldehyde. doubtnut.com
Pericyclic reactions are concerted reactions involving the redistribution of bonding electrons through a cyclic transition state, typically initiated by heat or light, without the involvement of ionic mechanisms or external catalysts. ebsco.comlibretexts.orgdspmuranchi.ac.in The Diels-Alder reaction is a prime example, where a conjugated diene reacts with a dienophile (an activated alkene or alkyne) to form a new six-membered ring. ebsco.comlibretexts.orgorganicchemistrydata.org
This compound can function as a dienophile in Diels-Alder cycloadditions due to the presence of its electron-deficient carbon-carbon double bond. While this compound itself is not a conjugated diene, its alkene moiety can react with suitable conjugated dienes. For instance, studies have explored aldol (B89426) additions to this compound, which can be part of sequences leading to complex cyclic structures, sometimes involving subsequent ring-closing metathesis or intramolecular oxymercuration. acs.org Although specific detailed experimental data solely on this compound as a dienophile in Diels-Alder reactions are less commonly highlighted compared to α,β-unsaturated dienophiles, its structural features allow for such participation.
Aldehydes are highly susceptible to nucleophilic addition reactions at their carbonyl carbon due to its electrophilic nature. libretexts.orglibretexts.org In this compound, this reactivity is prominent. Nucleophiles readily attack the partially positive carbonyl carbon, leading to the formation of an alkoxide intermediate, which upon protonation yields an alcohol. libretexts.org
Examples of nucleophilic additions involving this compound include aldol additions, where the stereoselectivity can be highly sensitive to reaction conditions, such as the Lewis acid/Lewis base ratio. acs.org The compound 2,2,4,4-Tetrachloro-3-butenal, a derivative, is also noted to undergo nucleophilic addition. ontosight.ai These reactions are fundamental in carbon-carbon bond formation and are crucial for synthesizing more complex molecular architectures.
The Michael addition, or 1,4-conjugate addition, is a significant reaction in organic chemistry involving the nucleophilic addition of a stabilized carbanion (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). organicchemistrytutor.comwikipedia.org This reaction typically occurs at the β-carbon of the conjugated system, resulting in the formation of a new carbon-carbon bond. libretexts.orgorganicchemistrytutor.com
Given that this compound is a β,γ-unsaturated aldehyde, it inherently lacks the α,β-conjugation necessary for direct Michael addition in its ground state. doubtnut.com Therefore, this compound is generally not considered a direct Michael acceptor. Any observed Michael-type reactivity involving this compound would likely proceed only after its isomerization to the α,β-unsaturated isomer, crotonaldehyde (B89634), which is a classic Michael acceptor. cdnsciencepub.comcdnsciencepub.comresearchgate.net The distinction is critical: Michael additions are characteristic of compounds where the double bond is conjugated with the carbonyl, allowing for the delocalization of charge to the β-carbon, making it an electrophilic site for 1,4-addition. libretexts.orgpressbooks.pub
Nucleophilic Addition Reactions
Isomerization and Tautomerization Studies
This compound exists in equilibrium with its α,β-unsaturated isomer, crotonaldehyde ((E)-but-2-enal or (Z)-but-2-enal). This isomerization is a crucial tautomeric process, where the β,γ-double bond migrates to the α,β-position, establishing conjugation with the aldehyde group. cdnsciencepub.comcdnsciencepub.com
This tautomerism can be catalyzed by both acids and bases. In acid-catalyzed conditions, protonation of the carbonyl oxygen can lead to an enol intermediate, followed by deprotonation at the γ-carbon and protonation at the α-carbon, resulting in the conjugated α,β-unsaturated aldehyde. Conversely, under basic conditions, deprotonation at the α-carbon can lead to an enolate, which then reprotonates at the γ-carbon, driving the double bond migration. masterorganicchemistry.com
Research findings indicate that the thermodynamic equilibrium strongly favors the α,β-unsaturated isomer (crotonaldehyde) due to the resonance stabilization provided by the conjugation between the carbon-carbon double bond and the carbonyl group. cdnsciencepub.com For instance, studies have shown that heating this compound in the gas phase at temperatures like 150°C and 210°C leads to the formation of crotonaldehyde, with this compound constituting a minor percentage (e.g., 0.35% at 150°C, 1% at 210°C) at equilibrium. cdnsciencepub.com Similarly, acid-catalyzed hydrolysis experiments involving precursors to this compound and crotonaldehyde have shown rapid isomerization of this compound to crotonaldehyde at pH 11, and that the equilibrium product at room temperature with trace hydrochloric acid contains only about 2.0% of this compound. cdnsciencepub.comcdnsciencepub.com
Table 1: Isomerization Equilibrium of this compound to Crotonaldehyde
| Temperature (°C) | Catalyst/Conditions | % this compound (Equilibrium) | % Crotonaldehyde (Equilibrium) | Source |
| 150 (gas phase) | Thermal | 0.35 | 99.65 | cdnsciencepub.com |
| 210 (gas phase) | Thermal | 1 | 99 | cdnsciencepub.com |
| Room Temperature | Trace HCl | 2.0 | 98.0 | cdnsciencepub.com |
| - | pH 11 | Isomerizes rapidly | Favored | cdnsciencepub.com |
This isomerization is a critical consideration in reactions involving this compound, as its reactivity profile can shift significantly if it converts to the conjugated crotonaldehyde isomer under reaction conditions.
Theoretical and Experimental Insights into Enzymatically Catalyzed Tautomerization
The tautomerization of this compound, a β,γ-unsaturated aldehyde, to its α,β-unsaturated carbon acid product has been a subject of theoretical and experimental investigation, particularly in the context of enzymatic catalysis. Studies employing quantum electronic (QE) structure calculations and steered molecular dynamics (SMD) simulations have explored the thermodynamics and kinetics of these enzymatically assisted reactions in aqueous solutions. These investigations revealed that three distinct tautomerization reactions of this compound proceed through an intermediate (I) in two elementary steps: enolization (R ⇆ I) and ketonization (I ⇆ P) nih.gov.
A significant finding from these theoretical studies is the considerable decrease in the Gibbs free energies of activation for both the enolization and ketonization steps when enzyme-simulating residues are incorporated into the computational models nih.gov. While the inclusion of the surrounding aqueous medium in simulations slightly improved the thermodynamic favorability of the processes, it concurrently rendered them less kinetically favorable nih.gov. The results from SMD simulations have shown qualitative consistency with values obtained from QE calculations and with findings from other similar studies, providing detailed insights into these reactions in solution nih.gov. Furthermore, computational studies, such as those related to ketosteroid isomerase, have explored the torsional energy profiles of this compound, indicating the relevance of its conformational dynamics in enzymatic processes acs.org. General principles derived from studies on keto-enol tautomerization of other carbonyl compounds, like butanal, on catalytic surfaces also contribute to understanding the broader context of theoretical and experimental approaches to tautomerization mechanisms acs.org.
Gas-Phase Reaction Kinetics and Mechanisms
The gas-phase reactions of this compound are crucial for understanding its atmospheric chemistry and its role as an intermediate in various chemical processes. These reactions often involve interactions with atmospheric radicals and proceed through complex multichannel mechanisms.
Oxidation Reactions with Triplet Oxygen Atoms O(³P)
The oxidation of this compound by triplet oxygen atoms, O(³P), is a significant gas-phase reaction that has been investigated through theoretical kinetic studies. This reaction typically initiates with the electrophilic addition of the oxygen atom to the unsaturated bond(s) of this compound researchgate.net.
The primary products and their formation pathways have been elucidated. For the oxidation of but-3-enal by O(³P), theoretical investigations indicate that the major thermodynamic product is H₃CC(O)CH₂C(O)H (P3), representing the most stable product across the entire reaction pathway researchgate.net. However, kinetically, the most favored product is H₂CC(OH)CH₂C(O)H (P2) researchgate.net. The calculated activation energies and rate constants align with the proposed addition mechanism researchgate.net.
This compound itself can also be a product of O(³P)-initiated oxidation reactions, such as the oxidation of 2-methylfuran, highlighting its role as an intermediate in atmospheric chemistry acs.org. Similarly, the reaction of O(³P) with 1,3-butadiene (B125203), a structurally related compound, yields this compound and butadiene monoxide as addition products, which are formed with excess energy due to high heats of reaction researchgate.net.
Electrophilic Addition Pathways
The initial step in the oxidation of this compound by O(³P) atoms involves electrophilic addition to the unsaturated bond researchgate.net. This process forms "chemically activated" triplet oxy-intermediates researchgate.net. In general, electrophilic addition reactions across carbon-carbon double bonds involve the attack of an electrophile on the electron-rich π-bond, leading to the formation of new sigma bonds libretexts.orgsavemyexams.com.
For unsaturated aldehydes like this compound, the O(³P) atom adds to the terminal or central carbon atom of the double bond rsc.org. These triplet oxy-intermediates can then evolve either adiabatically on the triplet potential energy surface (PES) or nonadiabatically via intersystem crossing (ISC) to the singlet PES rsc.org. This transition to the singlet PES is crucial as it allows for the unimolecular decomposition of these intermediates into a variety of bimolecular product channels rsc.org.
Analysis of Multichannel Potential Energy Surfaces
Detailed analysis of multichannel potential energy surfaces (PESs) is essential for a comprehensive understanding of the O(³P) + this compound reaction mechanism. Theoretical studies thoroughly investigate the various possible pathways of oxygen atom attack to fully explain the reaction mechanism researchgate.net.
Computational approaches, often combined with experimental techniques like crossed molecular beam (CMB) studies, are employed to map these complex PESs rsc.orgacs.org. These studies delineate how the "chemically activated" triplet oxy-intermediates, formed after electrophilic O atom addition, can undergo adiabatic evolution on the triplet PES or nonadiabatic transitions through intersystem crossing (ISC) to the singlet PES rsc.orgacs.org. The subsequent unimolecular decomposition of these intermediates leads to a diverse range of bimolecular products rsc.org.
For example, in the O(³P) + 1,3-butadiene reaction, which serves as a model for unsaturated systems, the PES analysis reveals significant product branching fractions. Key products include formyl + allyl (HCO + C₃H₅) and carbon monoxide + propene (CO + C₃H₆), along with formaldehyde (B43269) + C₃H₄, vinoxy + vinyl radicals, ketene (B1206846) + ethylene, and atomic hydrogen displacement rsc.org. These detailed PES analyses, including the role of ISC, provide the basis for predicting channel-specific rate constants as a function of temperature and pressure, which are vital for kinetic modeling acs.org.
Unimolecular Elimination Kinetics (e.g., 2,2-dimethyl-3-butenal)
Unimolecular elimination reactions involve a single molecule undergoing decomposition. For β,γ-unsaturated aldehydes like 2,2-dimethyl-3-butenal (B3054106), studies have investigated their gas-phase thermal decomposition kinetics.
A theoretical study on the gas-phase elimination kinetics of 2,2-dimethyl-3-butenal, a β,γ-unsaturated aldehyde, revealed that its thermal decomposition at temperatures between 282 °C and 302 °C primarily yields 2-methyl-2-butene (B146552) and carbon monoxide researchgate.net. The reaction mechanism is characterized as a concerted, moderately non-synchronous process researchgate.net. Analysis of electron density using the Atoms in Molecules (AIM) approach supports this proposed mechanism researchgate.net. This process involves the breaking of the alpha carbon–carbonyl carbon bond, which is approximately 50% advanced in the transition state researchgate.net.
Hydrogen Abstraction Reactions from this compound
Hydrogen abstraction reactions from this compound, particularly by hydrogen atoms, have been extensively studied to determine their thermal rate coefficients and mechanistic pathways. These reactions are important in various chemical environments, including combustion processes.
Studies have utilized advanced theoretical methods, such as multipath canonical variational theory with small-curvature tunneling (MP-CVT/SCT), to calculate thermal rate coefficients for the hydrogen-abstraction reactions of this compound by a hydrogen atom rsc.orgresearchgate.net. These investigations account for torsional anharmonicity arising from hindered rotors by calculating the rovibrational partition function using methods like the extended two-dimensional torsional (E2DT) method or the multistructural method with torsional anharmonicity based on a coupled torsional potential (MS-T(C)) rsc.orgresearchgate.net.
Unlike (E)-2-butenal, the hydrogen abstraction reactions from this compound proceed via five distinct reaction channels, designated as R1 to R5 rsc.orgresearchgate.net. A conformational search identified 45 distinguishable transition state structures, including enantiomers, which were categorized into six conformational reaction channels (CRCs) rsc.orgresearchgate.net. The analysis of these channels revealed that differences in torsional anharmonicity between the reactant and the transition states contribute to an increase in the thermal rate constants for certain channels rsc.org. Furthermore, high-energy rotamers of the transition state contribute significantly to the total reaction flux across various channels rsc.org. The activation energy estimations for these reactions show a strong temperature dependence rsc.org.
| Reaction Channel | Description (General) |
| R1-R5 | Hydrogen abstraction from different sites on this compound molecule rsc.org |
While specific rate constants for this compound are detailed, related studies on other branched-chain aldehydes, such as 2-methyl-1-butanal and 3-methyl-1-butanal, by hydrogen atoms provide broader insights into H-abstraction kinetics in aldehydes. These studies highlight how the presence of functional groups can influence C-H bond strengths and accelerate abstraction reactions at specific sites tandfonline.com.
Photochemical Transformations Involving this compound
Aldehydes, including unsaturated ones like this compound, can undergo various photochemical transformations upon absorbing irradiation in the long-wavelength region (240–340 nm). This absorption leads to an electronic excitation, primarily through the S1 (n,π) transition, followed by intersystem crossing to the triplet state T1 (n,π). This excited triplet state can then participate in different chemical reactions, such as Norrish Type I and Norrish Type II dissociations. beilstein-journals.org
While this compound itself is not frequently discussed as a reactant undergoing extensive photochemical transformations in the provided literature, it is notably formed as a product of a specific photochemical rearrangement. For instance, crotonaldehyde (but-2-enal) can undergo an intramolecular rearrangement via a Norrish Type II process to yield this compound. beilstein-journals.orgrsc.org This highlights this compound's role within photochemical reaction pathways, even if as a product rather than a primary photolytically reactive species in the context of these specific transformations.
Norrish Type II Rearrangements in Unsaturated Aldehydes
The Norrish Type II reaction is a well-established photochemical intramolecular process involving the abstraction of a γ-hydrogen atom by an excited carbonyl compound. This abstraction typically occurs from the excited singlet (S1) or triplet (T1) state of the carbonyl, leading to the formation of a 1,4-biradical as a primary photoproduct. wikipedia.orgyoutube.com
In the context of unsaturated aldehydes, specifically, the rearrangement of crotonaldehyde (but-2-enal) to this compound serves as a direct example of a Norrish Type II process. beilstein-journals.orgrsc.org This transformation involves an intermediate triplet state, and the Type II dissociation is considered to be exclusively triplet in character. rsc.org Following the initial 1,5-hydrogen shift, the resulting 1,4-biradical can undergo secondary reactions. Common pathways include β-scission (fragmentation) to produce an alkene and an enol (which subsequently tautomerizes to a more stable carbonyl compound), or intramolecular recombination of the two radical centers to form a substituted cyclobutanol, known as the Norrish-Yang reaction. wikipedia.orgyoutube.com
Polymerization Tendencies and Mechanisms
This compound exhibits a tendency to undergo polymerization, particularly under certain conditions. It has been observed that this compound can "resinify rapidly on standing," indicating a propensity for spontaneous polymerization or the formation of resinous materials. cdnsciencepub.com This suggests that the compound is not entirely stable and can undergo self-addition reactions over time.
In studies involving the reaction of oxygen atoms with 1,3-butadiene, this compound is formed as an initial product. During this process, a significant fraction (approximately 37%) of the collisionally deactivated product molecules are not recovered as this compound but instead polymerize, either during the reaction or subsequent handling. cdnsciencepub.com While the precise mechanism of this polymerization for this compound is not extensively detailed in the provided sources, the observation of rapid resinification and polymerization during its formation and handling points towards the inherent reactivity of its conjugated double bond and aldehyde group. The presence of both an alkene and an aldehyde functionality makes this compound susceptible to various polymerization pathways, including radical, cationic, or anionic mechanisms, depending on the specific conditions and presence of initiators.
3 Butenal As a Versatile Synthetic Building Block
Precursor Role in Polymer Chemistry
3-Butenal serves as a pivotal precursor in the production of key monomers essential for the polymer industry.
Synthesis of 1,3-Butadiene (B125203) Monomers this compound is a crucial precursor for the synthesis of 1,3-butadiene.benchchem.comresearchgate.netThe conversion process can involve enzymatic reactions, which align with sustainable practices in chemical manufacturing by utilizing renewable resources.benchchem.comresearchgate.net1,3-Butadiene itself is a colorless, volatile gas widely used in the production of synthetic rubber and other polymers.
Intermediate in Complex Molecule Synthesis
The inherent reactivity of this compound also positions it as a valuable intermediate in the synthesis of more intricate organic compounds.
Applications in Natural Product Total Synthesis this compound has found utility in the total synthesis of natural products and pharmacologically active compounds. It has been employed in enantioselective formal total synthesis routes for certain drug molecules, notably through proline-catalyzed Mannich reactions. Furthermore, derivatives like 3-bromomethyl-3-butenal diethylacetal have been applied as C5-isoprenoid building blocks in the synthesis of natural and bioactive compounds, highlighting this compound's role in constructing complex carbon scaffolds.
Stereoselective Aldol (B89426) Additions and Related Reactions
This compound plays a significant role in stereoselective aldol additions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry, crucial for creating new chiral centers with controlled stereochemistry. For instance, in the synthesis of complex molecules like FD-891, an aldol addition between this compound and the enolate of thiazolidinethione has been employed to yield specific non-Evans syn aldol adducts with high diastereoselectivity. nih.govresearchgate.net This highlights this compound's utility in establishing multiple stereogenic centers in a controlled manner, a critical aspect in the synthesis of natural products.
Synthesis of Macrolactones and Complex Biomolecules (e.g., (+)-Strictifolione, FD-891)
This compound serves as a key starting material in the total synthesis of various macrolactones and complex biomolecules. Its versatility is demonstrated in the synthesis of compounds such as (+)-Strictifolione and FD-891.
In the concise total synthesis of (+)-Strictifolione, this compound is a readily available starting material. nih.govcas.cn The synthetic route leverages strategic reactions, including one-pot double allylboration and ring-closing metathesis, to achieve the target molecule in a remarkably short number of steps (five steps for (+)-Strictifolione). nih.govcas.cnresearchgate.net
Similarly, this compound is a crucial precursor in the enantioselective total synthesis of FD-891, a 16-membered macrolide known for its cytotoxic activity against tumor cell lines. nih.govresearchgate.netnih.gov The synthesis of a key fragment (C13–C18) of FD-891 commences with an aldol addition involving this compound and a thiazolidinethione enolate under specific conditions, yielding a highly diastereoselective aldol adduct. nih.govresearchgate.net This demonstrates how this compound facilitates the construction of intricate macrocyclic structures with precise stereochemical control.
Production of Agrochemical and Pharmaceutical Intermediates (e.g., via 3,4,4-Trichloro-3-butenal)
This compound and its derivatives are important in the production of intermediates for agrochemicals and pharmaceuticals. For example, 3,4,4-Trichloro-3-butenal (C₄H₃Cl₃O), a chlorinated alkenal, is a crucial intermediate in organic synthesis. nih.gov While specific direct conversions from this compound to 3,4,4-Trichloro-3-butenal are not detailed in the provided snippets, 3,4,4-Trichloro-3-butenal itself is noted for its utility in producing other chlorinated compounds and its reactivity in nucleophilic addition reactions, making it valuable in synthesizing agrochemicals and pharmaceuticals. ontosight.ai Chlorinated compounds often exhibit enhanced properties relevant to these applications, such as in the development of herbicides and pesticides. Other related compounds, such as 2-oxo-3-butenal, are also used as intermediates in the production of pharmaceuticals and agrochemicals.
Isoprenoid Synthon Applications
This compound finds application as a synthon in the synthesis of isoprenoid derivatives. Isoprenoids are a large and diverse class of natural organic chemicals derived from five-carbon isoprene (B109036) units. While direct examples of this compound being explicitly termed an "isoprenoid synthon" are not extensively detailed, its structure, containing a double bond and an aldehyde, makes it suitable for transformations that build up isoprenoid frameworks. For instance, related compounds like 3-methyl-2-butenal (B57294) (prenal), which is an isoprenoid precursor, are used as starting materials for the synthesis of vitamin A, a well-known isoprenoid. fishersci.ca The preparation of 3-(bromomethyl)but-3-enal diethylacetal and its conversion into isoprenoid aldehydes derivatives further illustrates the potential of this compound-derived structures in constructing isoprenoid compounds. researchgate.net
Compound Names and PubChem CIDs
Computational and Theoretical Chemistry of 3 Butenal
Quantum Mechanical and Electronic Structure Investigations
Quantum mechanical calculations, including ab initio and Density Functional Theory (DFT) methods, are crucial for understanding the intrinsic properties of 3-butenal and its involvement in chemical reactions. These approaches allow for the precise determination of molecular geometries, energy landscapes, and electronic distributions.
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations have been widely applied to this compound and its derivatives to explore their fundamental chemical characteristics and reaction pathways. DFT calculations, for instance, have been utilized to determine thermochemical parameters for the decomposition of this compound nih.gov. These methods are also employed to investigate reaction mechanisms, such as the elimination reactions of butenal isomers, where both one-step and two-step mechanisms involving three- or four-membered cyclic transition states have been studied using ab initio and DFT calculations, often at levels like B3LYP/6-31+G** nih.gov.
Electronic structure calculations, encompassing DFT and ab initio methods, have been instrumental in examining potential energy surface scans of species involved in the oxidation reactions where this compound is formed as a product, thereby validating the underlying chemical processes thegoodscentscompany.com. Furthermore, these computational techniques have been used to analyze conformational preferences and relative stabilities of this compound and its isomers, with prior DFT and ab initio calculations supporting the s-trans conformer as the lowest in energy for (E)-2-butenal, and indicating similar enthalpic preferences for this compound compared to its vinyl analogue epa.gov. The B3LYP functional, commonly used in DFT, is recognized for its cost-effectiveness and accuracy in treating large chemical systems bmrb.io.
Møller-Plesset Perturbation Theory (MP2) Applications
Møller-Plesset perturbation theory (MP2), an ab initio method that accounts for electron correlation, has been applied in studies involving this compound. MP2 calculations, alongside DFT and composite methods, have been used to investigate the complex and multichannel potential energy surface of the reaction between this compound and the triplet oxygen atom, identifying the O-addition channel as dominant and H₃CC(O)CH₂C(O)H (P3) as the major thermodynamic product fishersci.ca. MP2 has also been employed for analyzing the gas-phase thermal decomposition of 2,2-dimethyl-3-butenal (B3054106), a related compound, suggesting its utility for similar studies on this compound nih.gov. Conformational preferences have also been explored using MP2, such as at the MP2/6-31G(d) level epa.gov.
Advanced Composite Methods: Gaussian-3 (G3) and Complete Basis Set (CBS-QB3)
Advanced composite methods, such as Gaussian-3 (G3) and Complete Basis Set (CBS-QB3), are utilized for achieving high accuracy in thermochemical calculations. These methods have been applied to this compound systems. Specifically, G3 and CBS-QB3 levels of theory have been employed to investigate the potential energy surface of the reaction of this compound with the triplet oxygen atom fishersci.ca. G3 theory is known for providing accurate energies for properties like enthalpies of formation and ionization potentials fishersci.ca.
The CBS-QB3 method has been used to calculate potential energy surfaces for unimolecular decomposition reactions where this compound is a probable product alfa-chemistry.com. It has also been applied to calculate adiabatic ionization energies (AIEs) of products in related chemical processes fishersci.pt. Furthermore, CBS-QB3 has been used to determine stationary points and energies for unimolecular reactions that yield this compound fishersci.at.
A comparison of the relative enthalpies of isomers of C₄H₆O, including this compound and 2-butenal, calculated using G3 and CBS-Q methods, highlights the energetic preferences of these isomers.
| Isomer | Method | Relative Enthalpy (kJ mol⁻¹) |
| 2-Butenal | G3 | -82.3 |
| 2-Butenal | CBS-Q | -85.2 |
| This compound | G3 | 0.0 (reference) |
| This compound | CBS-Q | 0.0 (reference) |
Note: The relative enthalpies are presented with this compound as the reference (0.0 kJ mol⁻¹), indicating 2-butenal is significantly more stable.
Atoms in Molecules (AIM) Analysis of Electron Density
Atoms in Molecules (AIM) analysis is a topological approach used to study electron density distribution and characterize chemical bonds and intermolecular interactions. While direct applications to this compound are less frequently detailed in the provided sources, AIM analysis of electron density has been used to support proposed mechanisms, such as in the gas-phase elimination kinetics of 2,2-dimethyl-3-butenal nih.gov. This method provides insights into the nature and strength of interactions by analyzing topological parameters like electron density (ρ(r)) and the Laplacian of electron density (∇²ρ(r)) at bond critical points (BCPs). AIM theory helps in understanding bonding patterns and reactivity by revealing electron-rich atoms and preferred directions for electrophilic attack.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into dynamic processes, conformational changes, and reaction mechanisms.
Steered Molecular Dynamics (SMD) in Mechanistic Studies
Steered Molecular Dynamics (SMD) simulations are a specialized form of MD used to investigate reaction pathways and transition states by applying external forces to guide a system along a reaction coordinate. SMD simulations have been performed to study the tautomerization reactions of this compound, specifically focusing on the conversion from the β,γ-unsaturated reactant to the α,β-unsaturated carbon acid product through an intermediate. These studies, which can be conducted in aqueous solution and can incorporate residues simulating enzymes, have shown that the Gibbs free energies of activation for enolization and ketonization steps can significantly decrease in the presence of enzyme-like environments. Computational MD simulations with explicit solvent models have also been used to gain insights into solvent effects on tautomer stability for this compound. Furthermore, MD simulations contribute to understanding conformational motions, as evidenced by studies on torsional energy profiles in this compound within enzyme-bound systems.
Catalytic Transformations Involving 3 Butenal
Heterogeneous Catalysis in 3-Butenal Synthesis and Related Conversions
Heterogeneous catalysis involves catalysts that exist in a different physical phase from the reactants, typically solid catalysts interacting with liquid or gaseous reactants. umb.edu This approach is vital in various industrial processes, including the conversion of biomass. researchgate.net
Solid Acid Catalysis in Dehydration Reactions to 1,3-Butadiene (B125203)
While this compound serves as a precursor for 1,3-butadiene, direct solid acid catalyzed dehydration of this compound to 1,3-butadiene is not extensively documented in the provided search results. However, solid acid catalysts are widely investigated for the dehydration of other biomass-derived diols, particularly 1,3-butanediol (B41344) (1,3-BDO), to produce 1,3-butadiene (BD). researchgate.netcardiff.ac.ukresearchgate.netoup.comchiba-u.jp
Various solid acid catalysts, including aluminosilicates, acidic zeolites (e.g., H-ZSM-5), and silica-supported metal oxides (e.g., WO₃/SiO₂), have been explored for this conversion. researchgate.netcardiff.ac.ukresearchgate.netoup.com The catalytic performance is often correlated with the total number and strength of acid sites. researchgate.netcardiff.ac.ukresearchgate.net For instance, H-ZSM-5 with a SiO₂/Al₂O₃ ratio of 260 achieved a 1,3-butadiene yield of 60% at 300 °C from 1,3-butanediol. cardiff.ac.uk However, strong acidity in these catalysts can lead to significant side reactions and catalyst deactivation due to coke formation. researchgate.netcardiff.ac.uk By-products such as propylene, methyl ethyl ketone (MEK), and methyl vinyl ketone (MVK) can also form. cardiff.ac.uk
Key findings in the dehydration of 1,3-butanediol to 1,3-butadiene using solid acid catalysts are summarized below:
| Catalyst Type | Substrate | Temperature (°C) | Max. BD Yield (%) | Key Challenges/Notes | Source |
| Aluminosilicates | 1,3-Butanediol | - | - | Correlation between acidity and catalytic activity. researchgate.netcardiff.ac.uk | researchgate.netcardiff.ac.uk |
| H-ZSM-5 | 1,3-Butanediol | 300 | 60 | Deactivation due to coke deposition. cardiff.ac.uk | cardiff.ac.uk |
| Silica-Alumina | 1,3-Butanediol | - | - | Strong acidity leads to side reactions and deactivation. researchgate.net | researchgate.net |
| CsH₂PO₄/SiO₂ | 1,2-Butanediol | 411 | 59.6 | Butanal and butanone as main side products. oup.com | oup.com |
Role of Molybdenum Carbide in Biomass Upgrading Intermediates
Molybdenum carbides (MoC, Mo₂C) are emerging as cost-effective alternatives to noble metal catalysts for the conversion and upgrading of biomass-derived intermediates. mdpi.comresearchgate.netcsic.es These materials exhibit activity in various reactions, including hydrogenation, hydrodeoxygenation, and isomerization. mdpi.com
In the context of biomass upgrading, molybdenum carbide has been shown to play a significant role in the conversion of oxygenated molecules. For example, K-promoted Mo₂C catalysts have been investigated for the upgrading of crotonaldehyde (B89634), a biomass model compound. umich.edu Research indicates that increasing base sites on the catalyst surface, particularly with higher potassium loadings, is responsible for an increase in the productivity of dominant products, including this compound, from crotonaldehyde upgrading. umich.edu This highlights molybdenum carbide's potential in selectively tuning bond scission pathways (C-O, C-H, C-C bonds) to produce valuable chemicals like aldehydes from biomass feedstocks. researchgate.netcsic.es
Homogeneous and Organometallic Catalysis in this compound Reactions
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically as soluble complexes in a liquid solution. umb.edusavemyexams.com Organometallic complexes are particularly significant in homogeneous catalysis due to their tunable electronic and steric properties, which allow for fine-tuning of reactivity and selectivity in catalytic systems. wiley-vch.debdu.ac.infiveable.memdpi.com This class of catalysis is crucial for achieving high selectivity in various transformations. nih.gov
Specific Catalyst Systems for Selective Functionalization
Homogeneous and organometallic catalysts enable selective functionalization of organic substrates, often leveraging strategies like ligand design and noncovalent interactions to control regio-, site-, stereo-, or chemoselectivity. nih.gov While direct examples of homogeneous or organometallic catalysis involving this compound itself are less common in the provided search results, transformations of its derivatives illustrate the potential of these catalyst systems.
One example involves the bismuth-catalyzed addition of silyl (B83357) ketene (B1206846) acetals or silyl enol ethers to cis-4-trimethylsilyl-3-butenal, a derivative of this compound. rsc.org This BiBr₃-mediated reaction yields Mukaiyama aldol (B89426) products containing a vinylsilane moiety tethered to a silyl ether. rsc.org This type of reaction demonstrates how specific metal catalysts can facilitate complex carbon-carbon bond formations with unsaturated aldehydes.
Another area where organometallic chemistry is applied to this compound derivatives is in asymmetric allylation reactions. Organotin derivatives of 3-(bromomethyl)but-3-enal have been explored as reagents for the stereoselective allylation of carbonyl compounds, showcasing their utility as C5-isoprenoid building blocks in the synthesis of natural products. researchgate.net The use of activating additives, such as B(OBu)₃ and CF₃COOH, can enhance yields and enantioselectivity in these processes. researchgate.net
These examples highlight the precision and control offered by homogeneous and organometallic catalysts in modifying the structure of this compound-related compounds for targeted synthesis.
Enzymatic Catalysis in this compound Conversions
Enzymatic catalysis harnesses the specificity and efficiency of enzymes to convert substrates into desired products, offering significant advantages such as high selectivity, milder reaction conditions (ambient temperatures, neutral pH), reduced environmental impact, and biodegradability. vito.be
This compound (vinylacetaldehyde) is a key intermediate in certain enzymatic pathways. It can be enzymatically produced from vinylacetyl-CoA (3-butenoyl-CoA) through the action of aldehyde dehydrogenase activity. google.com Following its formation, this compound can be further converted to vinylethanol (3-buten-1-ol) in the presence of alcohol dehydrogenase activity. google.com This two-step enzymatic cascade demonstrates a highly selective route for the synthesis of vinylethanol from vinylacetyl-CoA, with some enzymes showing a clear preference for the vinyl compound. google.com
Furthermore, enzymatic processes are noted as a means to convert this compound into 1,3-butadiene, aligning with sustainable practices in chemical manufacturing by utilizing renewable resources. The conversion of this compound to vinylethanol, facilitated by aldehyde dehydrogenases, also extends its utility in organic synthesis, as vinylethanol is valuable for producing various polymers and copolymers.
This enzymatic approach represents a "green chemistry" pathway, minimizing waste and energy consumption compared to traditional chemical synthesis methods. vito.be
Q & A
Q. What approaches address reproducibility challenges in synthesizing this compound derivatives?
- Methodological Answer : Implement high-throughput screening (HTS) to test diverse catalytic systems (e.g., organocatalysts vs. transition metals). Use Bayesian optimization to refine reaction parameters. Document synthetic protocols in detail, including moisture sensitivity and purification thresholds (e.g., ≥95% purity for biological assays) .
Data Integrity & Ethical Considerations
- Data Validation : Use Grubbs’ test to identify outliers in replicate experiments. Report confidence intervals for kinetic data .
- Ethical Standards : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Cite primary literature to avoid plagiarism; use Zotero or EndNote for systematic referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
